molecular formula C17H17N3O4S B11660323 Methyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-2-hydroxy-4-(4-methylphenyl)-3,4-dihydropyridine-3-carboxylate

Methyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-2-hydroxy-4-(4-methylphenyl)-3,4-dihydropyridine-3-carboxylate

Cat. No.: B11660323
M. Wt: 359.4 g/mol
InChI Key: OAGKVOWNNWQVPT-UHFFFAOYSA-N
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Description

Methyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-2-hydroxy-4-(4-methylphenyl)-3,4-dihydropyridine-3-carboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a sulfanyl-linked 2-amino-2-oxoethyl substituent at position 6, a cyano group at position 5, a hydroxyl group at position 2, and a 4-methylphenyl ring at position 2. The methyl ester at position 3 enhances solubility and modulates electronic properties. This compound’s structural complexity suggests unique reactivity and bioactivity compared to simpler DHPs.

Properties

Molecular Formula

C17H17N3O4S

Molecular Weight

359.4 g/mol

IUPAC Name

methyl 6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate

InChI

InChI=1S/C17H17N3O4S/c1-9-3-5-10(6-4-9)13-11(7-18)16(25-8-12(19)21)20-15(22)14(13)17(23)24-2/h3-6,13-14H,8H2,1-2H3,(H2,19,21)(H,20,22)

InChI Key

OAGKVOWNNWQVPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)SCC(=O)N)C(=O)OC

Origin of Product

United States

Preparation Methods

Hantzsch Cyclocondensation Protocol

Reagents :

  • Ethyl acetoacetate (or methyl acetoacetate)

  • 4-Methylbenzaldehyde

  • Ammonium acetate (catalyst)

  • Thiourea or cyanoacetamide (nitrogen and sulfur sources)

Procedure :

  • Cyclization : Ethyl acetoacetate reacts with 4-methylbenzaldehyde in ethanol under reflux, catalyzed by ammonium acetate.

  • Functionalization : Thiourea introduces the sulfanyl group, while cyanoacetamide provides the cyano moiety at position 5.

Key Conditions :

  • Solvent: Ethanol or methanol

  • Temperature: 80–100°C

  • Duration: 6–12 hours

Yield : 45–60%.

Introduction of the Sulfanyl Group

The 2-amino-2-oxoethylsulfanyl group is introduced via nucleophilic substitution or thiol-ene coupling .

Thiol Substitution

Reagents :

  • 2-Chloroacetamide (or bromoacetamide)

  • Sodium hydride (base)

Procedure :

  • The dihydropyridine intermediate is treated with 2-chloroacetamide in DMF at 60°C.

  • Sodium hydride facilitates deprotonation, enabling nucleophilic attack by the thiol group.

Optimization :

  • Solvent: DMF or DMSO

  • Temperature: 60–80°C

  • Yield: 50–70%.

Esterification and Hydroxylation

The methyl ester and hydroxyl groups are introduced through esterification and oxidative hydrolysis .

Esterification of the Carboxylic Acid

Reagents :

  • Thionyl chloride (SOCl₂)

  • Methanol

Procedure :

  • The carboxylic acid intermediate (generated via hydrolysis of the ethyl ester) is treated with SOCl₂ to form the acyl chloride.

  • Methanol is added to yield the methyl ester.

Conditions :

  • Solvent: Dichloromethane

  • Temperature: 0–25°C

  • Yield: 75–85%.

Hydroxylation at Position 2

Reagents :

  • Hydrogen peroxide (H₂O₂)

  • Acetic acid

Procedure :
The 2-methoxy group is oxidized to a hydroxyl group using H₂O₂ in acetic acid.

Yield : 60–75%.

Green Synthesis and Catalytic Enhancements

Recent advancements focus on solvent-free and catalytic methods to improve sustainability.

Microwave-Assisted Synthesis

Conditions :

  • Catalyst: CdFe₂(C₄H₄O₆)₃·5H₂O

  • Solvent: None

  • Microwave irradiation: 300 W, 10–15 minutes

Advantages :

  • Yield increases to 80–90%.

  • Reaction time reduced from hours to minutes.

Hydrothermal Synthesis

Conditions :

  • Solvent: Water

  • Temperature: 140–180°C

  • Duration: 24–72 hours

Outcome :

  • Produces crystalline products with minimal defects.

  • Yield: 70–80%.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
Hantzsch CyclocondensationCyclization, thiol substitution45–60%Well-established, scalableMultiple purification steps
Microwave-AssistedCatalytic cyclization, solvent-free80–90%Rapid, high yieldSpecialized equipment required
HydrothermalHigh-temperature hydrolysis70–80%Eco-friendly, high-purity crystalsLong reaction times

Critical Reaction Parameters

Temperature and Solvent Effects

  • Cyclization : Higher temperatures (≥100°C) improve ring formation but risk decomposition.

  • Thiol Substitution : Polar aprotic solvents (DMF) enhance nucleophilicity.

Catalytic Additives

  • Ammonium acetate : Accelerates Hantzsch cyclization by stabilizing intermediates.

  • CdFe₂(C₄H₄O₆)₃·5H₂O : Enhances condensation efficiency in green synthesis.

Industrial-Scale Production Considerations

  • Continuous Flow Reactors : Reduce batch variability and improve yield.

  • Automated Purification : Chromatography-free methods (e.g., crystallization) lower costs .

Chemical Reactions Analysis

Types of Reactions

METHYL 6-[(CARBAMOYLMETHYL)SULFANYL]-5-CYANO-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and ester groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as methanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

METHYL 6-[(CARBAMOYLMETHYL)SULFANYL]-5-CYANO-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of METHYL 6-[(CARBAMOYLMETHYL)SULFANYL]-5-CYANO-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The cyano and carbamoylmethylsulfanyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituent groups, which significantly influence physicochemical and biological properties. Key comparisons include:

Compound Name Substituent Variations Molecular Weight Key Properties Reference
Allyl 6-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(4-methylphenyl)-1,4-dihydropyridine-3-carboxylate Allyl ester at position 3; 5-chloro-2-methylphenylamide at sulfanyl side chain ~529.5 g/mol Enhanced lipophilicity due to allyl and chloro groups; potential for improved membrane permeability
Methyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(4-ethylphenyl)-4H-pyran-3-carboxylate Pyridinylsulfanyl group; ethylphenyl at position 4; amino group at position 6 446.53 g/mol Increased π-π interactions from pyridinyl group; potential for kinase inhibition
Ethyl 5-cyano-6-[(2,4-dichlorophenyl)sulfanyl]-2-phenylnicotinate Dichlorophenylsulfanyl group; ethyl ester at position 3; phenyl at position 2 ~443.3 g/mol Higher electrophilicity due to chlorine substituents; possible cytotoxicity
5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide Furyl and methoxyphenyl groups; carboxamide at position 3 ~532.5 g/mol Improved hydrogen-bonding capacity; potential CNS activity

Key Observations :

  • Sulfanyl Side Chain: The target compound’s 2-amino-2-oxoethylsulfanyl group (vs.
  • Aromatic Substitutents : The 4-methylphenyl group (vs. ethylphenyl or dichlorophenyl) balances lipophilicity and metabolic stability, reducing toxicity risks compared to halogenated analogs .
  • Ester vs. Amide : The methyl ester at position 3 (vs. carboxamide in ) increases hydrolytic lability but improves bioavailability in aqueous environments.
Spectroscopic and Reactivity Comparisons
  • NMR Analysis : Evidence from shows that substituent changes in regions A (positions 39–44) and B (29–36) alter chemical shifts. For example, the target compound’s hydroxyl group at position 2 likely causes downfield shifts in region B compared to methyl or methoxy analogs.
  • Synthetic Routes: Similar to methods in , the compound may be synthesized via multicomponent reactions (e.g., Hantzsch-type) using FeCl3 or ionic liquids, though its amino-oxoethyl side chain may require additional protection/deprotection steps, reducing yield (~70–80%) compared to simpler DHPs (~90%) .

Biological Activity

Methyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-2-hydroxy-4-(4-methylphenyl)-3,4-dihydropyridine-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dihydropyridine core, which is significant in medicinal chemistry due to its diverse biological activities. The presence of the cyano and hydroxyl groups enhances its reactivity and potential interaction with biological targets.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. The hydroxyl group in the compound may contribute to scavenging free radicals, thereby protecting cells from oxidative stress. A study demonstrated that related dihydropyridine derivatives showed significant antioxidant activity, suggesting a potential for this compound as a protective agent against oxidative damage .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar functional groups have shown efficacy against various bacterial strains. For instance, derivatives of dihydropyridine have been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Dihydropyridine compounds are often investigated for their anti-inflammatory properties. The presence of the sulfanyl group may enhance this activity by modulating inflammatory pathways. In vitro studies have indicated that related compounds can inhibit pro-inflammatory cytokines, suggesting that this compound may also reduce inflammation .

The proposed mechanism of action for this compound includes:

  • Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals, it may prevent oxidative stress-related cellular damage.
  • Modulation of Inflammatory Pathways : It potentially interferes with the signaling pathways involved in inflammation, such as NF-kB and MAPK pathways.

Case Studies

  • Study on Antioxidant Activity : A comparative analysis showed that similar dihydropyridines exhibited IC50 values ranging from 20 to 50 µM in DPPH radical scavenging assays, indicating potent antioxidant activity .
  • Antimicrobial Evaluation : In a study assessing antimicrobial efficacy, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing zone inhibition diameters of up to 15 mm at concentrations of 100 µg/mL .
  • Anti-inflammatory Assessment : In vitro tests demonstrated that related compounds significantly reduced TNF-alpha levels in macrophages by approximately 40% at concentrations of 25 µM .

Data Summary Table

Biological ActivityObservationsReferences
AntioxidantIC50 values between 20 - 50 µM
AntimicrobialZone inhibition up to 15 mm
Anti-inflammatory40% reduction in TNF-alpha at 25 µM

Q & A

What are the critical functional groups in this compound, and how do they influence its reactivity in synthetic pathways?

The compound contains a sulfanylthioether linkage , cyano group , hydroxyl group , and carboxylate ester , which collectively drive its reactivity. The sulfanyl group participates in nucleophilic substitutions or redox reactions, while the cyano group can undergo hydrolysis to carboxylic acids or act as a hydrogen-bond acceptor. The hydroxyl and ester groups contribute to solubility and further derivatization (e.g., ester hydrolysis to carboxylic acids). These functional groups necessitate careful protection/deprotection strategies during multi-step synthesis to avoid side reactions .

How can researchers optimize the synthesis of this compound to improve yield and purity?

A validated multi-step synthesis involves:

Thioether formation : Reacting a pyridine precursor with 2-amino-2-oxoethyl thiol under basic conditions (e.g., NaH in DMF).

Cyano group introduction : Using KCN or trimethylsilyl cyanide in a polar aprotic solvent.

Esterification : Methanol/HCl for carboxylate ester formation.
Key parameters :

  • Use trisodium citrate dihydrate as a catalyst to stabilize intermediates .
  • Optimize reaction time and temperature (e.g., 60–80°C for thioether formation) to minimize byproducts.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

What experimental design strategies are recommended for studying this compound’s biological activity?

Adopt a split-plot design (as in ) with:

  • Primary factors : Compound concentration, exposure time.
  • Secondary factors : Cell type or enzyme specificity.
  • Controls : Include a structurally analogous inactive compound (e.g., lacking the cyano group) to isolate functional group effects.
  • Replicates : Use ≥4 replicates to account for biological variability.
  • Endpoint assays : Measure IC50 values, oxidative stress markers (e.g., ROS levels), or binding affinity via SPR or ITC .

How should researchers resolve contradictions in spectroscopic data (e.g., NMR or XRD) for this compound?

Contradictions often arise from:

  • Tautomerism : The hydroxyl and keto groups may exhibit keto-enol tautomerism, altering NMR peaks. Use deuterated DMSO to stabilize the enolic form and compare with computational predictions (DFT) .
  • Crystallographic disorder : In XRD, flexible side chains (e.g., sulfanylethyl) may cause ambiguous electron density. Refine data with restraints or use higher-resolution crystals .
  • Impurity peaks : Validate purity via HPLC-MS and repeat spectra under standardized conditions .

What methodologies are effective for analyzing the environmental fate of this compound?

Follow the INCHEMBIOL framework ( ):

Abiotic studies :

  • Hydrolysis : Incubate in buffers (pH 3–9) at 25–50°C; monitor degradation via LC-MS.
  • Photolysis : Expose to UV light (λ = 254–365 nm) and quantify breakdown products.

Biotic studies :

  • Use soil/water microcosms with isotopic labeling (14C) to track mineralization.

Modeling : Apply QSAR models to predict bioaccumulation and toxicity .

How does the substitution pattern on the dihydropyridine ring affect bioactivity?

The 4-(4-methylphenyl) group enhances lipophilicity, improving membrane penetration, while the 5-cyano group increases electrophilicity for target binding. Comparative studies () show:

  • Electron-withdrawing groups (e.g., cyano) at C5 increase enzyme inhibition (e.g., kinase targets).
  • Hydroxyl groups at C2 enable hydrogen bonding with catalytic residues (e.g., in oxidoreductases).
  • Sulfanylalkyl chains at C6 modulate redox activity and thiol-disulfide interactions .

What advanced techniques are recommended for characterizing this compound’s solid-state properties?

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., Acta Crystallographica protocols in ).
  • DSC/TGA : Analyze thermal stability and polymorph transitions.
  • Solid-state NMR : Probe molecular mobility and interactions (e.g., 13C CP/MAS) .

How can computational chemistry aid in understanding this compound’s mechanism of action?

  • Docking studies : Use AutoDock Vina to predict binding modes with targets (e.g., dihydrofolate reductase).
  • MD simulations : Simulate ligand-protein dynamics (100 ns trajectories) to assess stability.
  • DFT calculations : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites .

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